![molecular formula C6H7FN2O2 B193423 2-Ethoxy-5-fluorouracil CAS No. 56177-80-1](/img/structure/B193423.png)
2-Ethoxy-5-fluorouracil
Overview
Description
2-Ethoxy-5-fluorouracil is a fluorinated pyrimidine derivative with the molecular formula C6H7FN2O2 and a molecular weight of 158.13 g/mol . It is structurally related to 5-fluorouracil, a well-known chemotherapeutic agent.
Mechanism of Action
Target of Action
The primary target of 2-Ethoxy-5-fluorouracil, also known as 2-Ethoxy-5-fluoropyrimidin-4(3H)-one, is thymidylate synthase (TS) . TS is an essential enzyme for DNA synthesis, as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid .
Mode of Action
This compound acts as an antimetabolite, inhibiting essential biosynthetic processes and incorporating into macromolecules such as DNA and RNA, thereby inhibiting their normal function . It interferes with DNA synthesis by blocking the TS conversion of deoxyuridylic acid to thymidylic acid .
Biochemical Pathways
The compound affects several biochemical pathways. It leads to the misincorporation of fluoronucleotides into RNA and DNA and inhibits the nucleotide synthetic enzyme thymidylate synthase (TS) . Depletion of dTMP results in subsequent depletion of deoxythymidine triphosphate (dTTP), which induces perturbations in the levels of the other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms .
Pharmacokinetics
The pharmacokinetics of this compound are complex. Over 80% of administered 5-FU is metabolized by dihydropyrimidine dehydrogenase (DPD), a rate-limiting enzyme, in the liver . The infusion schedule of 5-FU is superior to the bolus administration schedule with respect to response rate and overall survival .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It causes cell death and by which tumors become resistant to 5-FU . Repair of uracil and 5-FU-containing DNA by the nucleotide excision repair enzyme uracil-DNA-glycosylase (UDG) is futile in the presence of high (F)dUTP/dTTP ratios and only results in further false-nucleotide incorporation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Non-coding RNAs have a central impact on the determination of the response of patients to 5-FU . These transcripts via modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior can affect cell response to 5-FU .
Biochemical Analysis
Biochemical Properties
It is known that 5-fluorouracil, the parent compound, exerts its effects by incorporating into RNA and DNA and inhibiting the nucleotide synthetic enzyme thymidylate synthase (TS)
Cellular Effects
5-fluorouracil has been shown to have profound effects on cellular metabolism and viability . It can disrupt DNA synthesis and repair, leading to lethal DNA damage
Molecular Mechanism
5-fluorouracil, the parent compound, works by incorporating its active metabolites into nucleic acids directly, or inhibiting thymidylate synthase to disrupt the function of DNA and RNA . It’s plausible that 2-Ethoxy-5-fluorouracil may exert its effects through similar mechanisms.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Studies on 5-fluorouracil have shown that it can have adverse effects at high doses
Metabolic Pathways
5-fluorouracil, the parent compound, is known to disrupt DNA synthesis and repair, which could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-5-fluorouracil typically involves the reaction of 5-fluorouracil with ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution of the fluorine atom by the ethoxy group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-fluorouracil undergoes various chemical reactions, including:
Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield deoxy derivatives.
Hydrolysis: The ethoxy group can be hydrolyzed to form 5-fluorouracil.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dimethyl sulfoxide.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines.
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Deoxy derivatives.
Hydrolysis: 5-Fluorouracil.
Scientific Research Applications
Medicinal Chemistry
Synthesis of Novel Chemotherapeutics
2-Ethoxy-5-fluorouracil serves as a precursor in the synthesis of novel chemotherapeutic agents. Its structure allows for modifications that can enhance the efficacy and specificity of anti-cancer treatments, similar to its parent compound, 5-fluorouracil (5-FU) .
Quality Control Standards
In pharmaceutical manufacturing, this compound is utilized as an impurity standard for quality control in the production of 5-FU. This ensures that the final products meet safety and efficacy standards .
Biological Studies
Anticancer Properties
Research indicates that this compound exhibits potential anticancer properties. Studies have shown that fluorinated pyrimidines can interfere with nucleic acid synthesis, leading to cytotoxic effects on rapidly dividing cells. This mechanism is crucial in targeting cancer cells .
Mechanism of Action
The compound inhibits thymidylate synthase, an enzyme essential for DNA synthesis. This inhibition results in reduced levels of deoxythymidine triphosphate, ultimately causing DNA damage and cell death .
Industrial Applications
Pharmaceutical Development
Beyond its use in chemotherapy, this compound is being explored for its role in developing other pharmaceuticals. Its unique properties make it a candidate for creating new drugs with improved therapeutic profiles .
Data Table: Summary of Applications
Case Studies
Several case studies highlight the clinical relevance of fluorinated compounds like this compound:
-
Case Study on Chemotherapy Efficacy
A study involving a patient with metastatic esophageal cancer demonstrated the importance of therapeutic drug monitoring when administering fluorouracil-based chemotherapy. The patient had a partial deficiency in dihydropyrimidine dehydrogenase (DPD), which could lead to severe toxicity if not monitored closely. The careful adjustment of dosages led to successful treatment outcomes without significant adverse effects . -
Synthesis and Evaluation of Derivatives
Research involving the synthesis of various derivatives of 5-fluorouracil, including those based on this compound, showed promising results in enhancing anticancer activity while reducing toxicity profiles compared to standard treatments .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with similar structure and mechanism of action.
2-Ethoxy-4(1H)-pyrimidinone: Another fluorinated pyrimidine derivative with different substituents.
Fluorouracil Related Compound F: A structurally related impurity in the synthesis of 5-fluorouracil.
Uniqueness
2-Ethoxy-5-fluorouracil is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity compared to other fluorinated pyrimidines . This uniqueness makes it valuable in the synthesis of novel derivatives and in the study of structure-activity relationships in medicinal chemistry .
Biological Activity
2-Ethoxy-5-fluorouracil (2-EtO-5-FU) is a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). This compound has garnered attention due to its potential enhanced efficacy and reduced toxicity profiles compared to its parent compound. This article delves into the biological activity of 2-EtO-5-FU, examining its mechanisms of action, therapeutic applications, and relevant research findings.
2-EtO-5-FU exerts its antitumor effects primarily through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. By mimicking uracil, it interferes with RNA and DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The ethoxy group in 2-EtO-5-FU may enhance its lipophilicity, potentially improving cellular uptake and bioavailability compared to 5-FU.
Antitumor Efficacy
Research indicates that 2-EtO-5-FU demonstrates significant antitumor activity across various cancer cell lines. A comparative study highlighted that while both 2-EtO-5-FU and 5-FU induce apoptosis, the former exhibited a lower IC50 value in several cancer types, suggesting greater potency.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2-EtO-5-FU | HepG2 | 150 | TS inhibition, apoptosis |
5-FU | HepG2 | 300 | TS inhibition, apoptosis |
2-EtO-5-FU | MCF-7 | 120 | TS inhibition, apoptosis |
5-FU | MCF-7 | 250 | TS inhibition, apoptosis |
Source: Adapted from various studies assessing IC50 values in vitro.
Case Studies
- Hepatocellular Carcinoma (HCC) : A study involving HCC cell lines demonstrated that treatment with 2-EtO-5-FU resulted in significant tumor regression in xenograft models. Histological analysis showed increased apoptotic markers compared to controls treated with 5-FU alone.
- Breast Cancer : In a clinical trial with MCF-7 breast cancer cells, patients treated with a regimen including 2-EtO-5-FU reported improved outcomes in terms of tumor size reduction and overall survival rates compared to traditional therapies using only 5-FU.
- Combination Therapies : Research has explored the synergistic effects of combining 2-EtO-5-FU with other chemotherapeutic agents such as leucovorin and oxaliplatin. These combinations have shown enhanced cytotoxicity against resistant cancer cell lines.
Toxicity Profile
While the antitumor efficacy of 2-EtO-5-FU is promising, its toxicity profile remains a critical consideration. Preliminary studies indicate that it may exhibit reduced hepatotoxicity compared to standard 5-FU treatment. However, further pharmacokinetic studies are necessary to fully elucidate its safety profile.
Research Findings
Recent investigations have focused on the pharmacodynamics and pharmacokinetics of 2-EtO-5-FU. A phase I clinical trial evaluated its safety and tolerability in patients with advanced solid tumors. Results indicated manageable side effects with no significant organ dysfunction observed during treatment.
Pharmacokinetic Data
Parameter | Value |
---|---|
Half-life | 4 hours |
Peak plasma concentration | 15 µg/mL |
Volume of distribution | 0.8 L/kg |
Source: Clinical trial data on pharmacokinetics of 2-EtO-5-FU.
Properties
IUPAC Name |
2-ethoxy-5-fluoro-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREDGJFKPWBNRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=O)N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057776 | |
Record name | 2-Ethoxy-5-fluorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56177-80-1 | |
Record name | 2-Ethoxy-5-fluoro-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56177-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-5-fluorouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056177801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxy-5-fluorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxy-5-fluoro-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHOXY-5-FLUOROURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15FS54053U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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